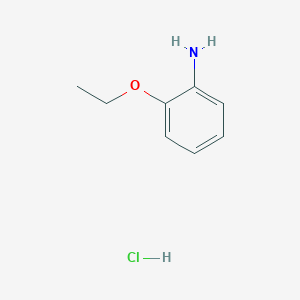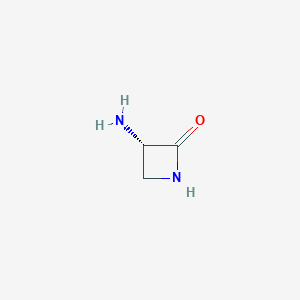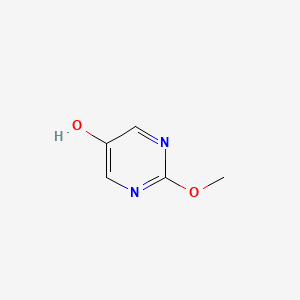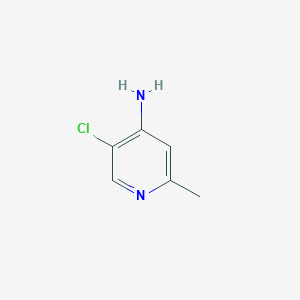
o-Phenetidine Hydrochloride
Descripción general
Descripción
o-Phenetidine, also known as 2-Ethoxyaniline, is a chemical compound with the molecular formula C8H11NO . It is used as an intermediate in the synthesis of pharmaceutical drugs .
Synthesis Analysis
The synthesis of phenacetin, a compound related to o-Phenetidine, is a straightforward, two-step process. The first step involves the protonation of the amine, which allows for the purification of the o-Phenetidine . This process introduces the classic reaction of an amine with an anhydride to form an amide .
Molecular Structure Analysis
The o-Phenetidine molecule contains a total of 21 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .
Chemical Reactions Analysis
The preparation of phenacetin introduces the classic reaction of an amine with an anhydride to form an amide . Amines such as o-Phenetidine are generally sensitive to air and over time, they slowly decompose to produce dark-colored polymeric “tars” .
Physical And Chemical Properties Analysis
o-Phenetidine Hydrochloride is a solid at 20 degrees Celsius . It is very sensitive to exposure to light and air . It is slightly soluble in water .
Aplicaciones Científicas De Investigación
Catalytic Activity in Homogeneous Solutions
o-Phenetidine hydrochloride plays a significant role in catalytic processes in solutions. For example, its influence on the reaction kinetics of a model catalytic reaction involving the oxidation of p-phenetidine hydrochloride with chlorate, catalyzed by vanadium(V), was studied. It was found that certain compounds can increase the reaction rate by affecting the formation of a charge transfer complex between the catalyst and the organic substrate, demonstrating the importance of o-Phenetidine hydrochloride in such catalytic processes (Bontchev & Jeliazkowa, 1967).
Polymerization and Material Science
o-Phenetidine hydrochloride has been utilized in the field of material science, particularly in the synthesis of soluble polyaniline derivatives like poly(o-phenetidine). The chemical and structural properties of poly(o-phenetidine) were analyzed, showing its potential in the fabrication of Langmuir and Langmuir-Blodgett films, which are important in creating ultra-thin films for various applications (Mattoso et al., 1994).
Corrosion Inhibition
The effectiveness of o-Phenetidine hydrochloride as a corrosion inhibitor has been investigated. It has been found to be an efficient inhibitor in the corrosion of brass in nitric acid, showcasing its potential application in protecting metal surfaces (Desai et al., 1968).
Environmental Applications
In environmental science, o-Phenetidine hydrochloride has been applied in the removal of nitrate from water. A study demonstrated its ability to remove nitrate effectively when used in an electrically switching ion exchange process, indicating its potential use in water purification and treatment processes (Ansari et al., 2017).
Biochemical Analysis
o-Phenetidine hydrochloride is also used in biochemical analysis. For instance, a method for determining trace amounts of iron in biological material using the oxidation of p-phenetidine hydrochloride was developed. This application highlights its utility in sensitive biochemical assays and diagnostics (Alexiev et al., 1979).
Safety And Hazards
Direcciones Futuras
While specific future directions for o-Phenetidine Hydrochloride are not mentioned in the search results, it’s worth noting that it is used as an intermediate in the synthesis of pharmaceutical drugs , indicating its potential for continued use in pharmaceutical research and development.
Relevant Papers
The paper titled “Synthesis of Phenacetin” provides a detailed explanation of the synthesis process of phenacetin, a compound related to o-Phenetidine . Another paper titled “Synthesis and pharmacological activities of azo dye derivatives” discusses the significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
Propiedades
IUPAC Name |
2-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODQIPYRQHAZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501386 | |
| Record name | 2-Ethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Phenetidine Hydrochloride | |
CAS RN |
89808-01-5 | |
| Record name | 2-Ethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Phenetidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)










